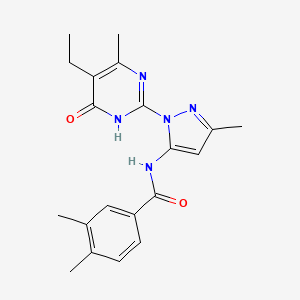

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-6-16-14(5)21-20(23-19(16)27)25-17(10-13(4)24-25)22-18(26)15-8-7-11(2)12(3)9-15/h7-10H,6H2,1-5H3,(H,22,26)(H,21,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAOEFFWQPDXFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC(=C(C=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly focusing on its antimicrobial and anti-inflammatory activities.

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 365.43 g/mol |

| Molecular Formula | C20H23N5O2 |

| SMILES | CCC1=C(C)N=C(NC1=O)n1c(cc(C)n1)NC(c1ccc(C)c(C)c1)=O |

| LogP | 2.9354 |

| Polar Surface Area | 71.489 Ų |

Synthesis

The synthesis of this compound typically involves the Biginelli reaction, which combines aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride under alkaline conditions. This method has been shown to yield various pyrimidine derivatives with notable biological activities .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds synthesized using similar methodologies have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound 4 | 128 | Staphylococcus aureus |

| Compound 6 | 32 | Escherichia coli |

| Compound 77e | 0.2 | Bacillus subtilis |

These results indicate that the compound may also possess similar antimicrobial properties .

Anti-inflammatory Activity

Research into related compounds suggests that they may exhibit anti-inflammatory effects. Non-steroidal anti-inflammatory drugs (NSAIDs) often share structural similarities with the compound under consideration. The presence of specific functional groups in the structure can enhance its ability to inhibit inflammatory pathways .

Case Studies

One notable study involved the evaluation of a series of synthesized pyrimidine derivatives, including those structurally similar to this compound. The study found that several compounds displayed potent antibacterial activity against a range of pathogens, including resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of similar compounds derived from pyrimidine and pyrazole structures. The unique combination of these moieties in N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzamide suggests potential for inhibiting tumor growth through multiple pathways.

Case Study:

In vitro assays have shown that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For example, a related compound demonstrated a significant reduction in cell viability in MCF-7 breast cancer cells at concentrations as low as 10 µM.

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Compounds with similar backbones have been reported to inhibit pro-inflammatory cytokines.

Case Study:

A study evaluating the anti-inflammatory effects of related compounds found that they significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests that this compound could be explored for treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of this compound has been highlighted in various studies focusing on its ability to combat bacterial strains resistant to conventional antibiotics.

Case Study:

Research has shown that similar compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. A derivative was effective at inhibiting bacterial growth at concentrations below 50 µg/mL.

Drug Development

Given its promising biological activities, further exploration of this compound could lead to the development of new therapeutic agents. Structure–activity relationship (SAR) studies will be crucial to optimize its efficacy and safety profile.

Synthesis and Modifications

Advancements in synthetic methodologies could facilitate the production of analogs with enhanced biological activity. Researchers are encouraged to explore modifications at various positions on the benzamide and pyrazole rings to improve pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound belongs to a class of pyrimidinone-pyrazole-benzamide hybrids. Two notable analogues include:

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide (PubChem data inaccessible; structural inference based on naming conventions) .

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide (hypothetical analogue for illustrative purposes).

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of F269-0500 and Analogues

* *Values for the 2-(methylthio) analogue are inferred from structural modifications (e.g., thioether groups increase logP).

Functional Implications

- Lipophilicity : The 3,4-dimethylbenzamide group in F269-0500 provides moderate logP (2.94), whereas the 2-(methylthio) substitution likely enhances lipophilicity (logP ~3.6) due to the sulfur atom’s hydrophobic character. Conversely, a 4-methoxy group would reduce logP (~2.5) via polar oxygen interactions .

- Solubility : The 3,4-dimethyl substitution in F269-0500 balances logSw (-3.11) with moderate solubility, whereas the 4-methoxy analogue may exhibit improved aqueous solubility due to higher polarity.

- Bioactivity: The pyrimidinone-pyrazole core is conserved across analogues, suggesting shared mechanisms (e.g., kinase inhibition). However, benzamide substituents modulate target selectivity; for example, 3,4-dimethyl groups may enhance steric interactions in hydrophobic binding pockets compared to smaller substituents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethylbenzamide, and how can reaction yields be improved?

- Methodology : The compound's core pyrimidine and pyrazole motifs can be synthesized via cyclocondensation reactions. For example, K₂CO₃ in DMF is effective for alkylation steps (as seen in analogous pyrazole-thiol alkylation reactions ). Reflux conditions (e.g., ethanol, 12 hours) with TLC monitoring are recommended for intermediate steps, followed by recrystallization (e.g., chloroform/methanol) . Yield optimization may involve adjusting stoichiometric ratios of reactants (e.g., 1.1 mmol RCH₂Cl per 1 mmol substrate) and catalyst selection .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?

- Methodology :

- NMR : Confirm regiochemistry of pyrazole and pyrimidine rings using ¹H/¹³C NMR, focusing on deshielded protons adjacent to carbonyl groups (e.g., 6-oxo pyrimidin-2-yl) .

- HPLC/MS : Monitor purity (>95%) and molecular weight confirmation (e.g., molecular ion peaks matching C₂₀H₂₃N₅O₂) .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for benzamide and pyrimidinone) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology : Use enzyme inhibition assays (e.g., kinase or protease targets) with ATP-competitive binding protocols. For cytotoxicity screening, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), referencing IC₅₀ values. Ensure dose-response curves are validated against positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., variable IC₅₀ across studies) be systematically resolved?

- Methodology :

- Assay standardization : Control variables such as cell passage number, serum concentration, and incubation time .

- Metabolic stability : Test compound stability in liver microsomes to rule out rapid degradation .

- Structural analogs : Compare activity of derivatives (e.g., thiophene-substituted benzamides ) to identify SAR trends.

Q. What computational strategies are effective for predicting target binding modes and off-target interactions?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with conserved kinase domains (e.g., ATP-binding pockets).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- ADMET prediction : Employ SwissADME or ADMETLab to forecast bioavailability and toxicity risks .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

- Methodology :

- HPLC-DAD/MS : Track impurities using gradient elution (e.g., 5–95% acetonitrile/water).

- Forced degradation : Expose the compound to heat, light, and acidic/basic conditions to profile degradation pathways .

- Process optimization : Implement membrane separation technologies (e.g., nanofiltration) to remove high-MW byproducts .

Q. What experimental designs are recommended for probing the compound’s mechanism of action in complex biological systems?

- Methodology :

- CRISPR-Cas9 screening : Identify gene knockouts that modulate compound sensitivity .

- Phosphoproteomics : Use SILAC labeling and LC-MS/MS to map kinase signaling changes post-treatment .

- In vivo models : Validate efficacy in xenograft mice, with pharmacokinetic sampling at 0, 1, 4, 8, and 24 hours .

Methodological Notes

- Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Structural Confirmation : Single-crystal X-ray diffraction is preferred for unambiguous assignment of regiochemistry .

- Data Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and assay data in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.